molecular formula C20H17NO5S B2836464 methyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 853891-53-9

methyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2836464
CAS No.: 853891-53-9
M. Wt: 383.42
InChI Key: IXJHLZLNQIGLFH-UHFFFAOYSA-N
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Description

Methyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzothiophene core substituted with a methyl ester group at position 3 and an isochromenone-derived acyl amino moiety at position 2. The isochromenone substituent introduces a fused aromatic system, which may enhance π-π stacking interactions in biological targets or crystal lattices .

Synthetic routes for such benzothiophene derivatives often involve sulfonylation of anthranilic acid precursors or transesterification strategies, as described for structurally related methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylates . However, introducing substituents post-cyclization is challenging due to competing reaction pathways, necessitating precise synthetic planning to avoid isomer mixtures .

Properties

IUPAC Name

methyl 2-[(1-oxoisochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5S/c1-25-20(24)16-13-8-4-5-9-15(13)27-18(16)21-17(22)14-10-11-6-2-3-7-12(11)19(23)26-14/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJHLZLNQIGLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common route includes the condensation of 1-oxo-1H-isochromen-3-carboxylic acid with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzothiophene Derivatives

Compound Name Core Structure Substituents at Position 2 Ester Group Key Synthetic Challenges Reference
Target Compound Tetrahydrobenzothiophene Isochromenone-carbonylamino Methyl Multi-step functionalization; risk of transesterification
Ethyl 2-{[3-(Anilinocarbonyl)-2H-Chromen-2-ylidene]Amino} Derivative Tetrahydrobenzothiophene Chromene-anilinocarbonyl Ethyl Steric hindrance from chromene-aniline group
Methyl 2-{[(4-Chlorophenyl)Amino]Carbonylamino} Derivative Tetrahydrobenzothiophene 4-Chlorophenyl-ureido Methyl Halogen-directed crystallization issues
2-[(4-Chlorobenzylidene)Amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carbonitrile Tetrahydrobenzothiophene 4-Chlorobenzylidene None (carbonitrile) Schiff base formation sensitivity to pH

Key Observations:

  • Ester Group Variability: Replacement of the methyl ester (target compound) with ethyl (e.g., ) increases lipophilicity but may reduce metabolic stability.
  • Synthetic Complexity: Chromene-anilinocarbonyl derivatives require multi-component reactions, whereas the target compound’s synthesis relies on controlled sulfonylation to prevent transesterification .

Table 2: Physicochemical and Pharmacological Data

Compound Name Molecular Formula Molecular Weight (g/mol) Predicted Density (g/cm³) Boiling Point (°C) Antioxidant Activity (IC₅₀, μM)* Reference
Target Compound C₂₀H₁₇NO₅S 383.42 1.45† 485† Not reported
Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido) Derivative (B-M) C₂₁H₂₁N₂O₃S 381.47 12.8–45.2‡
Methyl 2-{[(4-Chlorophenyl)Amino]Carbonylamino} Derivative C₁₇H₁₇ClN₂O₃S 364.85 1.425 460.6 Not reported

*Antioxidant activity measured via DPPH radical scavenging.
†Estimated via computational models.
‡Range reflects substituent-dependent variability.

Key Observations:

  • Density and Solubility: The target compound’s predicted density (~1.45 g/cm³) aligns with analogs like the 4-chlorophenyl derivative , suggesting similar packing efficiencies in solid states.
  • Biological Activity: Ethyl acrylamido derivatives exhibit moderate antioxidant activity (IC₅₀: 12.8–45.2 μM) , while the target compound’s isochromenone group may confer distinct activity profiles due to enhanced π-delocalization.

Crystallographic and Conformational Analysis

  • Hydrogen Bonding: The target compound’s amide and ester groups likely form intermolecular hydrogen bonds, akin to patterns observed in 2-[(4-chlorobenzylidene)amino] derivatives . Such interactions influence crystal lattice stability and solubility.
  • Ring Puckering: The tetrahydrobenzothiophene ring adopts a non-planar conformation, with puckering parameters comparable to those in cyclopentane-based systems . Substituents like the isochromenone group may induce strain, altering ring dynamics versus simpler analogs (e.g., carbonitrile derivatives ).

Biological Activity

Methyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of isochromenyl and benzothiophene moieties. Its molecular formula is C20H17N2O5SC_{20}H_{17}N_{2}O_{5}S with a molecular weight of approximately 383.42 g/mol. The structure includes functional groups that are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Research indicates that it may inhibit certain enzymes or receptors involved in inflammatory pathways and cancer cell proliferation. The detailed mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes linked to tumor growth and inflammation.
  • Receptor Modulation : It has been suggested that the compound can modulate receptor activity, impacting cellular signaling pathways associated with cancer and inflammatory diseases.

Antitumor Activity

Several studies have evaluated the antitumor properties of this compound:

  • Case Study : A study reported an IC50 value ranging from 23.2 to 49.9 μM for various derivatives of this compound against breast cancer cell lines (MCF-7). The treatment resulted in significant apoptosis induction and cell cycle arrest at G2/M phase .
CompoundIC50 (μM)Effect on ApoptosisCell Cycle Phase Arrest
Derivative A23.2Induced apoptosisG2/M phase
Derivative B49.9Moderate apoptosisS phase

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects:

  • Mechanism : It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response.

Synthesis and Biological Evaluation

The synthesis of this compound typically involves multi-step organic reactions using coupling reagents like dicyclohexylcarbodiimide (DCC) under controlled conditions.

In Vivo Studies

In vivo studies have shown promising results regarding the compound's safety profile and efficacy:

  • Animal Models : In murine models, the compound demonstrated significant tumor reduction without severe side effects typically associated with chemotherapy agents .

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